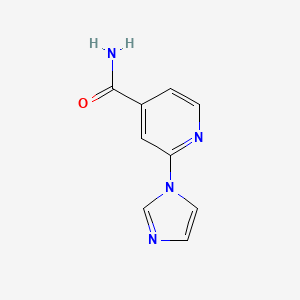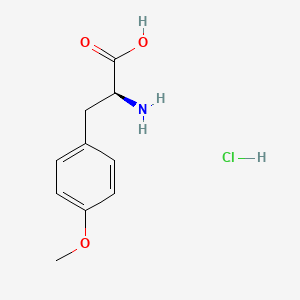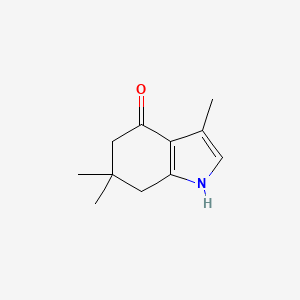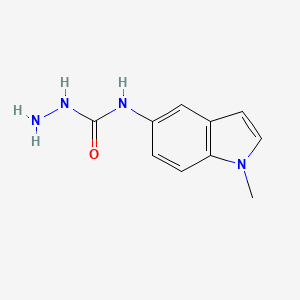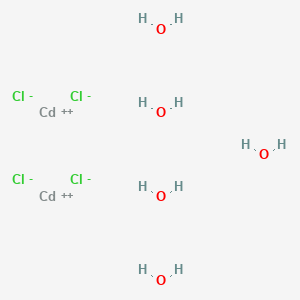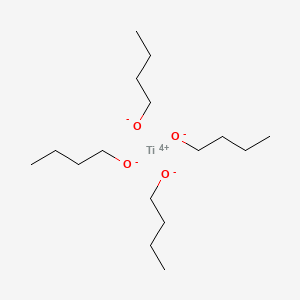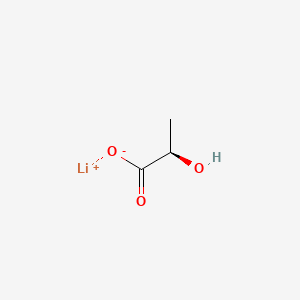
Lithium D-(-)-lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium is a soft, white, lustrous metal and it is the lightest of all solid elements . It is used in various applications, including the production of batteries . Lithium compounds, also known as lithium salts, are used as psychiatric medication, primarily for bipolar disorder and for major depressive disorder .
Molecular Structure Analysis
The molecular structure of lithium compounds can vary depending on the specific compound . For example, lithium D-isoascorbate monohydrate has been found to have a monoclinic (C2/m) structure .Chemical Reactions Analysis
Lithium-ion batteries undergo complex internal processes during their charge and discharge cycles . These processes involve the movement of lithium ions from the anode to the cathode during discharge, and the reverse during charging .Scientific Research Applications
Neuroprotective and Neurotrophic Effects
Lithium has been shown to exhibit neuroprotective and neurotrophic effects, which are crucial for its therapeutic action in mood disorders and potential applications in neurodegenerative diseases. For example, lithium increases the levels of the major neuroprotective protein bcl-2 in the human brain, suggesting its role in enhancing neuronal viability and function (Moore et al., 2000). These findings are supported by evidence that lithium administration at therapeutic doses increases brain N-acetyl-aspartate concentration, an indicator of neuronal health and function.
Modulation of Signaling Pathways
Lithium's impact extends to the modulation of critical signaling pathways involved in cell fate determination and neuroplasticity. For instance, it inhibits glycogen synthase kinase-3 beta (GSK-3β), a key player in the Wnt/β-catenin signaling pathway, which regulates many aspects of cell biology from growth to differentiation (Klein & Melton, 1996). This inhibition is believed to underlie many of lithium's developmental and therapeutic effects, offering a potential mechanism for its application in treating neurodegenerative disorders like Alzheimer's disease.
Cellular and Molecular Mechanisms
Lithium influences various cellular and molecular mechanisms beyond the nervous system. Research demonstrates its role in extending longevity in Caenorhabditis elegans by altering gene expression related to nucleosome-associated functions, suggesting lithium regulates survival through modulating histone methylation and chromatin structure (McColl et al., 2008). Such effects indicate lithium's potential in research applications focused on aging and chromatin dynamics.
Metabolic Profiling
Lithium's effects on metabolism have been profiled using NMR-based metabonomics, providing insights into its impact on kidney and urine metabolites in models of lithium-induced nephrogenic diabetes insipidus. These studies reveal changes in levels of metabolites indicating renal cell stress or injury, which are essential for understanding lithium's side effects and guiding its safer use (Hwang et al., 2010).
Mechanism of Action
Target of Action
Lithium D-(-)-lactate primarily targets enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B) . GSK3B plays a crucial role in various cellular processes, including the regulation of cell division, metabolism, and apoptosis .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it competes with magnesium ions to bind to the catalytic site of GSK3B, which is necessary for enzyme activation, thus inhibiting GSK3B activity . This inhibition of GSK3B by this compound leads to changes in cellular processes regulated by this enzyme .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to enhance inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . It also impacts the dopamine and glutamate pathways, playing a role in neurotransmission . Furthermore, this compound has been shown to increase Nrf2 activity, leading to the activation of transcription of Nrf2 target genes, HO-1 and NQ01, in rat and mouse brain .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has neuroprotective properties, acting on multiple neuropathological targets such as reducing amyloid deposition and tau phosphorylation, enhancing autophagy, neurogenesis, and synaptic plasticity, regulating cholinergic and glucose metabolism, inhibiting neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, lithium mining, which is essential for the production of lithium compounds, can have negative impacts on the environment, potentially affecting the availability and quality of lithium sources . Furthermore, the improper disposal or reprocessing of spent lithium batteries can lead to contamination of the soil, water, and air, posing potential risks to human health and the environment .
Safety and Hazards
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Lithium D-(-)-lactate can be achieved through the reaction of D-(-)-lactic acid with lithium hydroxide.", "Starting Materials": [ "D-(-)-lactic acid", "Lithium hydroxide" ], "Reaction": [ "Dissolve D-(-)-lactic acid in water", "Add lithium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting solution to remove any impurities", "Concentrate the filtrate under reduced pressure to obtain Lithium D-(-)-lactate as a white solid" ] } | |
CAS No. |
27848-81-3 |
Molecular Formula |
C3H6LiO3 |
Molecular Weight |
97.0 g/mol |
IUPAC Name |
lithium;(2R)-2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m1./s1 |
InChI Key |
MCPIIUKZBQXOSD-HSHFZTNMSA-N |
Isomeric SMILES |
[Li].C[C@H](C(=O)O)O |
SMILES |
[Li+].CC(C(=O)[O-])O |
Canonical SMILES |
[Li].CC(C(=O)O)O |
| 27848-81-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



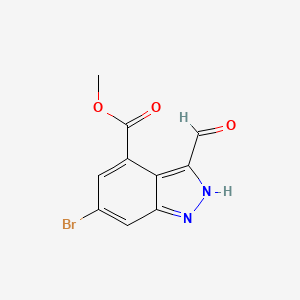


![6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1593108.png)
![3,4-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593109.png)
